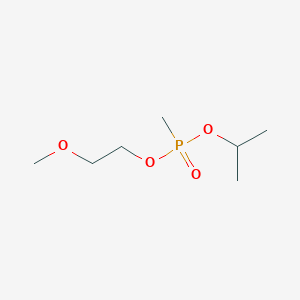
Phosphonic acid, methyl-, 2-methoxyethyl 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, methyl-, 2-methoxyethyl 1-methylethyl ester is a chemical compound with the molecular formula C8H19O4P. This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of a phosphorus atom bonded to an organic moiety. Organophosphorus compounds are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, methyl-, 2-methoxyethyl 1-methylethyl ester can be achieved through several methods. One common approach involves the esterification of phosphonic acid derivatives with appropriate alcohols. For instance, the reaction of methylphosphonic dichloride with 2-methoxyethanol and isopropanol under controlled conditions can yield the desired ester. The reaction typically requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, methyl-, 2-methoxyethyl 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester into corresponding phosphonates or phosphines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphonates or phosphines. Substitution reactions can result in the formation of various functionalized phosphonic acid derivatives .
Scientific Research Applications
Phosphonic acid, methyl-, 2-methoxyethyl 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of phosphonic acid, methyl-, 2-methoxyethyl 1-methylethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the catalytic site. This inhibition can disrupt metabolic pathways and affect cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as in enzyme inhibition studies or pharmaceutical development .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, bis(1-methylethyl) ester: Similar in structure but lacks the methoxyethyl group.
Phosphonic acid, methyl-, 2-[bis(1-methylethyl)amino]ethyl ethyl ester: Contains an additional amino group, making it more reactive in certain chemical reactions.
Phosphonous acid, (1-methylethyl)-, 2-[bis(1-methylethyl)amino]ethyl ethyl ester: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
The presence of both methoxyethyl and isopropyl groups allows for versatile chemical modifications and interactions with various molecular targets .
Properties
CAS No. |
192446-28-9 |
|---|---|
Molecular Formula |
C7H17O4P |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
2-[2-methoxyethoxy(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C7H17O4P/c1-7(2)11-12(4,8)10-6-5-9-3/h7H,5-6H2,1-4H3 |
InChI Key |
SGYKWLPGEZGPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


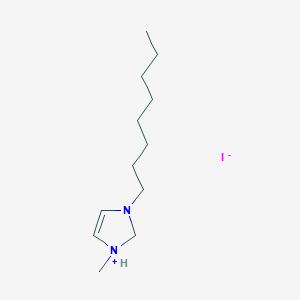
![4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B12578284.png)

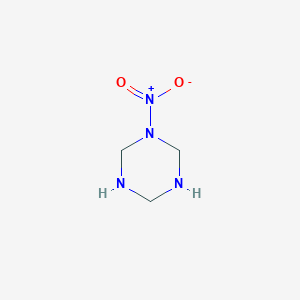
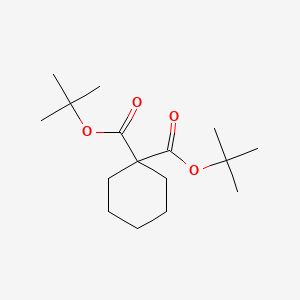
![6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one](/img/structure/B12578311.png)
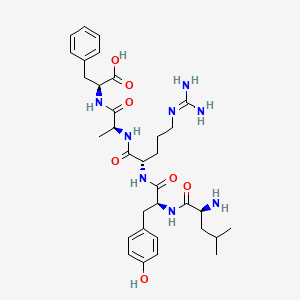
![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12578321.png)

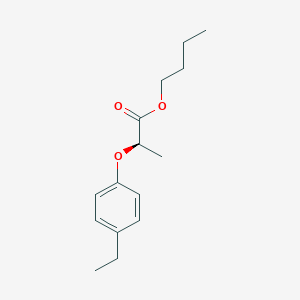
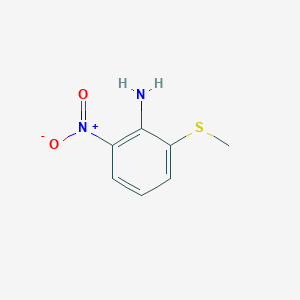
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)
![3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B12578363.png)
